molecular formula C10H7ClFNO B13201649 3-(3-Chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile

3-(3-Chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile

Cat. No.: B13201649
M. Wt: 211.62 g/mol
InChI Key: AMTHMHLAVYJZRH-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile is a chemical compound characterized by the presence of a chloro and fluoro-substituted phenyl ring, an oxirane ring, and a carbonitrile group

Preparation Methods

The synthesis of 3-(3-Chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-chloro-4-fluoroaniline with epichlorohydrin under basic conditions to form the oxirane ring. The subsequent introduction of the carbonitrile group can be achieved through a nucleophilic substitution reaction using a suitable cyanide source . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

3-(3-Chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile undergoes various types of chemical reactions, including:

Scientific Research Applications

3-(3-Chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to covalent modification and inhibition of enzyme activity . The chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

3-(3-Chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H7ClFNO

Molecular Weight

211.62 g/mol

IUPAC Name

3-(3-chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile

InChI

InChI=1S/C10H7ClFNO/c1-10(9(5-13)14-10)6-2-3-8(12)7(11)4-6/h2-4,9H,1H3

InChI Key

AMTHMHLAVYJZRH-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C#N)C2=CC(=C(C=C2)F)Cl

Origin of Product

United States

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